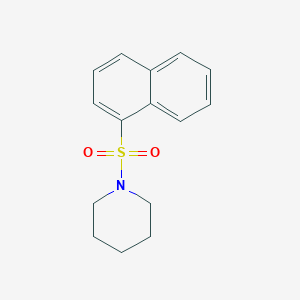

1-(1-Naphthylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

252985-50-5 |

|---|---|

Molecular Formula |

C15H17NO2S |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

1-naphthalen-1-ylsulfonylpiperidine |

InChI |

InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |

InChI Key |

BIXAFWJBUZHFOJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

solubility |

17.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Characterization Techniques for the Chemical Compound

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. For 1-(1-Naphthylsulfonyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(phenylsulfonyl)piperidine (B86637), the proton signals of the piperidine (B6355638) ring are observed at specific chemical shifts. The protons on the carbons adjacent to the nitrogen atom (α-protons) typically appear as a triplet around 3.25 ppm. The remaining protons of the piperidine ring (β- and γ-protons) resonate further upfield, appearing as multiplets in the range of 1.53 to 1.80 ppm. For this compound, the aromatic protons of the naphthyl group would be expected to produce complex multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-(phenylsulfonyl)piperidine, the carbon atoms of the piperidine ring adjacent to the nitrogen (α-carbons) show a signal around 47.93 ppm. The other piperidine carbons (β- and γ-carbons) are found further upfield at approximately 25.24 ppm and 23.50 ppm, respectively. In the case of this compound, the ten carbon atoms of the naphthyl ring would give rise to a series of signals in the aromatic region of the spectrum, typically between 120 and 140 ppm. The specific chemical shifts would be influenced by the position of each carbon atom within the fused ring system and its proximity to the sulfonyl group.

| ¹H NMR Data for 1-(Phenylsulfonyl)piperidine |

| Chemical Shift (ppm) |

| 7.84 |

| 7.58 |

| 7.53 |

| 3.25 |

| 1.74 |

| 1.58 |

| ¹³C NMR Data for 1-(Phenylsulfonyl)piperidine |

| Chemical Shift (ppm) |

| 137.01 |

| 132.55 |

| 129.00 |

| 127.50 |

| 47.93 |

| 25.24 |

| 23.50 |

Note: The data presented is for the analogous compound 1-(phenylsulfonyl)piperidine and serves as a reference. Specific experimental data for this compound is required for a definitive analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. The sulfonyl group (SO₂) typically exhibits strong, distinct stretching vibrations. The asymmetric SO₂ stretching band is expected in the region of 1350-1300 cm⁻¹, while the symmetric stretching band appears around 1160-1120 cm⁻¹. The C-N stretching vibration of the sulfonamide linkage would likely be observed in the 1180-1160 cm⁻¹ range. The aromatic C-H stretching vibrations of the naphthyl group would appear above 3000 cm⁻¹, and the aliphatic C-H stretching of the piperidine ring would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic naphthyl ring are expected in the 1600-1450 cm⁻¹ region.

| Expected FTIR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| > 3000 |

| < 3000 |

| 1600-1450 |

| 1350-1300 |

| 1160-1120 |

| 1180-1160 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the sulfonamide bond. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂, leading to a significant fragment ion. Other characteristic fragments would likely correspond to the naphthyl cation and the piperidine cation or related fragments arising from ring opening.

| Predicted Mass Spectrometry Fragmentation for this compound |

| m/z Value |

| [M]⁺ |

| [M - SO₂]⁺ |

| [C₁₀H₇]⁺ |

| [C₅H₁₀N]⁺ |

Elemental Composition Analysis

Elemental analysis is a crucial technique for determining the empirical and molecular formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula of this compound (C₁₅H₁₇NO₂S). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

| Elemental Analysis Data for C₁₅H₁₇NO₂S |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

| Sulfur (S) |

Computational Chemistry and in Silico Investigations of the Chemical Compound

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how 1-(1-Naphthylsulfonyl)piperidine might interact with biological targets, such as proteins and enzymes. schrodinger.compnrjournal.com These methods are foundational in modern drug discovery for identifying potential lead compounds. mdpi.com

Molecular docking simulations are employed to predict the binding affinity and preferred orientation of a ligand within a protein's binding site. For compounds containing the piperidine (B6355638) sulfonamide scaffold, these simulations elucidate key molecular interactions. The binding affinity is often expressed as a docking score (in kcal/mol) or as a predicted inhibition constant (Ki) or pKd. biorxiv.orgrsc.org

Key interactions for the this compound scaffold typically involve:

Pi-Pi Stacking: The electron-rich naphthalene (B1677914) ring frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's binding pocket. researchgate.net

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial connections with hydrogen-donating residues such as arginine, lysine, or serine.

Hydrophobic Interactions: The piperidine ring and the naphthyl group contribute to hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine, which helps to anchor the ligand in the binding cavity. nih.gov

These interactions collectively determine the stability of the protein-ligand complex. The accuracy of these predictions is critical and is often validated by comparing computational results with experimental data when available. biorxiv.org

Table 1: Representative Data from Molecular Docking Simulation of a Naphthylsulfonyl-Piperidine Scaffold

| Parameter | Description | Finding |

|---|---|---|

| Docking Score | An estimation of the binding free energy of the ligand to the target protein. | Scores typically range from -7 to -10 kcal/mol for active derivatives. |

| Key Interacting Residues | Amino acids in the binding site that form significant bonds with the ligand. | Tyr61, Trp62, Leu63. researchgate.net |

| Interaction Types | The nature of the chemical bonds formed between the ligand and the protein. | Hydrogen bonds, π-π stacking, hydrophobic contacts. researchgate.net |

| Predicted pKd | The negative logarithm of the predicted dissociation constant (Kd). | Values are used to rank potential inhibitors for synthesis and testing. biorxiv.org |

This table presents generalized data based on typical findings for related compounds.

The binding process is dynamic, involving conformational changes in both the ligand and the protein. researchgate.net Modern docking algorithms account for the flexibility of the ligand, particularly the rotation around single bonds. For this compound, this includes rotation of the naphthyl group and puckering of the piperidine ring. However, accurately modeling the flexibility of the protein's binding site remains a significant challenge. nih.govduke.edu

Studies show that even subtle movements of amino acid side chains in the binding pocket can dramatically affect ligand binding and docking accuracy. duke.edu Molecular dynamics (MD) simulations are often used after docking to assess the stability of the predicted binding pose over time, providing a more realistic view of the complex's dynamics and the stability of key interactions. mdpi.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored during MD simulations to ensure the stability of the complex. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net Methods like B3LYP with a 6-311G or similar basis set are commonly employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netderpharmachemica.comjksus.org

These calculations provide insights into:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This helps predict where the molecule is likely to interact with other entities. derpharmachemica.com

| Ionization Potential | I | Energy required to remove an electron. |

This table summarizes parameters typically investigated in DFT studies of related compounds.

Prediction of Activity Spectra (PASS) and Computational Target Identification

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. nih.govscispace.com The prediction is presented as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). akosgmbh.de

For piperidine derivatives, PASS analysis has been used to predict a broad spectrum of potential pharmacological effects, guiding further preclinical research. clinmedkaz.orgclinmedkaz.org A Pa value greater than 0.7 suggests a high likelihood of the activity being observed experimentally, while values between 0.5 and 0.7 indicate a probable activity. scispace.com

Table 3: Representative PASS Predictions for a Piperidine Sulfonamide Scaffold

| Predicted Biological Activity | Pa | Pi | Interpretation |

|---|---|---|---|

| Antineoplastic | > 0.5 | < 0.1 | Likely to exhibit anticancer properties. clinmedkaz.org |

| Kinase Inhibitor | > 0.6 | < 0.1 | Likely to inhibit one or more protein kinases. |

| CNS Depressant | > 0.4 | < 0.2 | Possible activity affecting the central nervous system. clinmedkaz.org |

| Antimicrobial | > 0.5 | < 0.1 | Likely to have antibacterial or antifungal effects. clinmedkaz.org |

| CYP450 Substrate | > 0.5 | < 0.1 | Likely to be metabolized by cytochrome P450 enzymes. |

This table contains plausible predictions for the general scaffold based on published studies on various piperidine derivatives. Pa (probability to be active); Pi (probability to be inactive).

This computational approach allows for the rapid screening of potential biological activities, helping to prioritize compounds for further, more resource-intensive experimental testing. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Arginine |

| Lysine |

| Serine |

| Leucine |

| Valine |

Biological Activity and Mechanistic Elucidation of Naphthylsulfonylpiperidines

Enzyme Inhibition and Modulation Studies

The naphthylsulfonylpiperidine framework and its analogues have been investigated for their effects on several important enzyme classes. These studies provide insights into how structural modifications influence inhibitory potency and selectivity, offering a roadmap for the design of future therapeutic agents.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol. Its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. While direct studies on 1-(1-Naphthylsulfonyl)piperidine as an 11β-HSD1 inhibitor are not prominent in the reviewed literature, analogues containing the piperidine (B6355638) ring are notable in this field.

For instance, AZD4017 is a potent and selective inhibitor of 11β-HSD1. nih.gov This compound, identified as 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid, incorporates a piperidine moiety and demonstrates significant inhibitory activity. nih.gov Clinical studies have shown that AZD4017 can effectively block the hepatic conversion of cortisone to cortisol. nih.gov Although it is not a naphthylsulfonylpiperidine derivative, its development underscores the importance of the piperidine ring in designing potent 11β-HSD1 inhibitors.

Table 1: Activity of Piperidine Analogue AZD4017 against 11β-HSD1

| Compound | Target | IC50 (nM) | Cell-Based Potency (Adipocytes, µM) |

|---|---|---|---|

| AZD4017 | 11β-HSD1 | 7 | 0.002 |

Data sourced from MedchemExpress and J Med Chem. nih.govnih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a key role in conditions like osteoarthritis and cancer metastasis. nih.gov The design of MMP inhibitors often involves a zinc-chelating group.

Research into 2-naphthylsulfonamide substituted hydroxamates has identified potent inhibitors of MMP-13, an enzyme critical in the degradation of type II collagen. While these studies highlight the importance of the 2-naphthylsulfonamide core for achieving selectivity over other MMPs like MMP-2, the specific inclusion of a piperidine ring to form a direct derivative of this compound was not the primary focus of the optimized compounds described in the available literature. The core strategy involves a hydroxamate structure for zinc chelation, demonstrating the therapeutic potential of the naphthylsulfonamide scaffold in this area. nih.gov

Acetylcholinesterase (AChE) inhibitors are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. The piperidine heterocycle is a common feature in many AChE inhibitors. nih.gov

Studies have explored various piperidine alkaloids and their semi-synthetic analogues for their ability to inhibit AChE. nih.gov Furthermore, the sulfonamide functional group has been incorporated into piperidine-bearing compounds to target cholinesterase enzymes. For example, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide compounds were synthesized and showed inhibitory potential against both acetylcholinesterase and butyrylcholinesterase. This indicates that the sulfonamide-piperidine combination is a viable scaffold for designing cholinesterase inhibitors. Additionally, sulfonyl fluorides are known to act as irreversible inhibitors of AChE by covalently modifying the serine residue in the enzyme's active site. nih.gov However, specific studies detailing the AChE inhibitory activity of this compound itself were not identified in the searched literature.

Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Direct thrombin inhibitors (DTIs) are an important class of anticoagulants. A key derivative in this area is α-naphthylsulphonylglycyl-4-amidinophenylalanine piperidide (α-NAPAP). This compound is a potent, peptide-like, benzamidine-based thrombin inhibitor.

The development of the oral anticoagulant dabigatran (B194492) was based on the structure of α-NAPAP. Dabigatran acts as a small molecule peptidomimetic that directly and reversibly inhibits both free and clot-bound thrombin in a concentration-dependent manner. It achieves this by binding to the active site of thrombin through ionic interactions, exhibiting a high specificity for thrombin over other serine proteases.

Table 2: Thrombin Inhibition by α-NAPAP Derivative

| Compound | Mechanism | Inhibition Constant (Ki) |

|---|---|---|

| Dabigatran | Direct, Reversible Thrombin Inhibitor | 4.5 nM |

Data sourced from a review on direct thrombin inhibitors.

The versatility of the naphthylsulfonylpiperidine scaffold extends to other enzymes beyond the major classes already discussed. For instance, a series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety were synthesized and found to be potent inhibitors of tubulin polymerization. One of the most active compounds, featuring a naphthalen-1-yl group, exhibited an IC50 value of 2.8 µM for tubulin polymerization inhibition. Mechanistic studies showed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis, binding to the colchicine-binding site of tubulin. This highlights a potential application for such derivatives in anticancer research.

Receptor Modulation and Ligand Binding Investigations

Beyond enzyme inhibition, naphthylsulfonylpiperidine derivatives have been investigated for their ability to bind to and modulate G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

A significant finding in this area is the development of potent and selective antagonists for the P2Y14 receptor, a GPCR activated by UDP-sugars that plays a role in inflammatory responses. nih.govunipd.itresearchgate.net A key compound, often referred to as PPTN, is a naphthalene derivative featuring a piperidine ring. nih.govgoogle.com This compound has become a widely used pharmacological tool for studying P2Y14R function. Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold. For example, modifying the piperidine moiety with bridged structures, such as a 2-azanorbornane ring, has led to analogues with even higher receptor affinity. unipd.itresearchgate.net

Table 3: P2Y14 Receptor Antagonist Activity

| Compound | Description | Receptor Affinity (IC50, nM) |

|---|---|---|

| Compound 1 (PPTN) | Naphthalene-based piperidine antagonist | 8.0 |

| Compound 15 (MRS4738) | (S,S,S) 2-azanorbornane analogue | 2.6 |

| Compound 34 | Isoquinuclidine analogue | 15.6 |

| Compound 30 | Isonortropanol analogue | 21.3 |

Data sourced from J Med Chem. nih.govunipd.itresearchgate.net

The binding mode of these antagonists has been explored through molecular modeling, suggesting that the naphthalene core and the piperidine group play crucial roles in receptor interaction. The piperidine portion is thought to be directed towards the extracellular space when bound to the receptor, allowing for various substitutions to fine-tune affinity and pharmacokinetic properties. nih.gov

While direct studies on this compound at other receptors are limited, the broader class of piperidine-containing molecules has been shown to interact with various other receptor systems, including NMDA receptors and cannabinoid receptors. However, these examples typically lack the specific naphthylsulfonyl group and thus represent the general versatility of the piperidine scaffold rather than the specific compound of interest.

Serotonin (B10506) (5-HT2C) Receptor Modulation by Piperidine Derivatives

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of various neurological processes. nih.gov The structural characteristics of ligands play a crucial role in their interaction with this receptor. Studies on phenylpiperazine derivatives, which are structurally related to naphthylsulfonylpiperidines, have provided insights into the conformational requirements for 5-HT2C receptor activation. It is hypothesized that a co-planar conformation between the piperazine (B1678402) and phenyl rings is essential for agonistic activity. nih.gov

For instance, research on 1-(1-naphthyl)piperazine, a close analogue of the subject compound, has contributed to understanding the structure-activity relationships of ligands targeting the 5-HT2C receptor. nih.gov The activity of such compounds is influenced by the substitution pattern on the aromatic ring system. While direct studies on this compound's activity at the 5-HT2C receptor are not extensively documented in the reviewed literature, the established importance of the aromatic moiety in related piperidine and piperazine compounds suggests that the naphthyl group would significantly influence its binding and functional activity at this receptor. nih.govnih.gov The crystal structures of various ligands in complex with the 5-HT2C receptor have revealed the intricate details of ligand-receptor interactions, highlighting the importance of specific residues in the binding pocket. nih.gov

P2X7 Receptor Antagonism by Analogues

The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammatory and neurodegenerative diseases. nih.govnih.gov Several studies have identified piperidine derivatives as potent antagonists of the P2X7 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies on tyrosine-based analogues of P2X7 receptor antagonists have demonstrated that modifications to the arylsulfonyl and piperazine moieties can significantly impact antagonistic potency. nih.gov For example, substituting the arylsulfonyl group with a nitro group has been shown to enhance potency. nih.gov

Furthermore, the stereochemistry and steric bulk of substituents on the tyrosyl group also play a critical role in modulating the antagonistic activity of these compounds at the human P2X7 receptor. nih.gov The development of bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist has also provided valuable insights into the conformational constraints of the receptor binding region, which may be applicable to the design of P2X7 antagonists. researchgate.net These findings underscore the potential of the naphthylsulfonylpiperidine scaffold as a source of novel P2X7 receptor antagonists.

| Compound Analogue Class | Receptor Target | Key Findings | Reference |

| Tyrosine-based piperazine derivatives | P2X7 | Substitution of the arylsulfonyl moiety with a nitro group increased antagonistic potency. | nih.gov |

| Tyrosine-based piperazine derivatives | P2X7 | D-tyrosine substitution and sterically bulky tyrosyl groups enhanced antagonistic potency. | nih.gov |

| Naphthalene-based piperidine derivatives | P2Y14 | Bridged piperidine moieties can probe receptor affinity and hydrophobicity. | researchgate.net |

Dopamine (B1211576) Transporter Interaction and Binding Site Characterization

Research on novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues has shown that modifications to the piperidine structure can lead to potent and selective DAT ligands. nih.gov Similarly, structure-activity relationship studies of meperidine analogues have demonstrated that substituents on the phenyl ring significantly influence potency and selectivity for both dopamine and serotonin transporters. nih.gov For instance, a 2-naphthyl derivative of meperidine exhibited potent binding affinity and high selectivity for the serotonin transporter. nih.gov These findings suggest that the naphthyl group in this compound could confer significant affinity and selectivity for monoamine transporters, including DAT. The binding of ligands to DAT can induce conformational changes in the transporter, which is a key aspect of its function and regulation. nih.gov

| Compound Analogue Class | Transporter Target | Key Findings | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues | DAT, SERT | Structural modifications led to potent and selective DAT ligands. | nih.gov |

| Meperidine analogues | DAT, SERT | Phenyl ring substituents greatly influenced potency and selectivity. A 2-naphthyl derivative was potent and selective for SERT. | nih.gov |

| 4-(4-Chlorophenyl)piperidine analogues | DAT, NET, SERT | Stereochemistry of the piperidine ring affects potency and selectivity for monoamine transporters. | mdpi.com |

Investigations into Other Receptor Classes

The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Beyond the well-studied monoamine receptors, piperidine derivatives have shown affinity for other receptor classes, indicating potential for polypharmacology.

Recent studies have revealed that some piperidine-based compounds act as dual antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine moiety was identified as a critical structural element for this dual activity. nih.gov Furthermore, various piperidine derivatives have been developed as high-affinity ligands for sigma receptors, which are expressed in a variety of human tumor cell lines, suggesting their potential as imaging agents or therapeutics in oncology. nih.gov The trace amine-associated receptor 1 (TAAR1) is another emerging target for piperidine-based compounds, with some agonists showing potential for the treatment of psychotic disorders. Given the versatility of the piperidine core, it is plausible that this compound could exhibit activity at these or other receptor classes, a possibility that warrants further investigation through comprehensive receptor screening.

Modulation of Biological Pathways and Cellular Processes

Recent research has highlighted the potential of piperidine derivatives to modulate fundamental cellular processes, including apoptosis and cell proliferation, through their interaction with key signaling pathways.

Induction of Apoptosis and Activation of Signaling Pathways (e.g., NF-κB, PI3k/Aκt)

A novel phenyl sulfonyl piperidine derivative, PSP205, has been shown to induce apoptosis in colon cancer cells. Mechanistic studies revealed that PSP205 triggers prolonged endoplasmic reticulum (ER) stress, leading to the activation of the IRE1-TRAF2-JNK pathway and subsequent modulation of autophagic flux. This compound also influenced gene sets associated with the unfolded protein response (UPR), mTORC1 signaling, and the p53 pathway.

Other piperazine derivatives have also been found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/Akt and Src family kinase pathways. nih.gov The induction of apoptosis by piperidine-containing compounds can be mediated through the intrinsic mitochondrial pathway, as evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. The activation of the MAPK pathway, in conjunction with the inhibition of the p70(S6K) pathway, has also been proposed as a mechanism for inducing an apoptotic response. nih.gov These findings suggest that the naphthylsulfonylpiperidine scaffold has the potential to be a source of new anticancer agents that act by inducing apoptosis through the modulation of critical cellular signaling pathways.

| Compound/Analogue | Cell Line/Model | Key Apoptotic/Signaling Effects | Reference |

| PSP205 (Phenyl sulfonyl piperidine) | Colon cancer cells | Induces ER-stress mediated autophagy and apoptosis; modulates IRE1-TRAF2-JNK, UPR, mTORC1, and p53 pathways. | |

| Piperazine derivative C505 | K562 (leukemia) | Induces caspase-dependent apoptosis; inhibits PI3K/Akt and Src family kinase pathways. | nih.gov |

| Piperazine derivative CB01 | U87 (glioblastoma), HeLa (cervical cancer) | Induces apoptosis via the intrinsic mitochondrial pathway (caspase-3 and -9 activation). | |

| Alkylpurines | Chinese hamster fibroblasts | Induction of apoptosis is associated with activation of MAPK and inhibition of p70(S6K) pathways. | nih.gov |

| Piperlongumine | Follicular thyroid cancer cells | Induces apoptosis and autophagy via the ROS/Akt signaling pathway. |

Regulation of Cell Proliferation and Cell Cycle Progression

The uncontrolled proliferation of cells is a hallmark of cancer, and the cell cycle is a key regulatory process that is often dysregulated in tumor cells. nih.gov Several piperidine derivatives have demonstrated the ability to inhibit cancer cell proliferation by arresting the cell cycle at different phases.

For example, the piperidine nitroxide TEMPOL has been shown to have a biphasic effect on the cell cycle in MCF-7 breast cancer cells, causing an initial accumulation in the G1 phase followed by an increase in the G2/M phase. Similarly, piperine, a piperidine-containing natural product, can induce G1 phase cell cycle arrest in melanoma cells. researchgate.net This arrest is associated with the downregulation of cyclin D1 and the induction of p21. researchgate.net The study on the phenyl sulfonyl piperidine derivative, PSP205, also indicated its involvement in modulating pathways related to cell proliferation. The ability of these compounds to halt the cell cycle suggests that naphthylsulfonylpiperidines could be investigated as potential antiproliferative agents.

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

| TEMPOL | MCF-7 (breast cancer) | G1 and G2/M phase arrest | Not specified | |

| Piperine | SK MEL 28, B16 F0 (melanoma) | G1 phase arrest | Downregulation of cyclin D1, induction of p21 | researchgate.net |

| Piperidine derivative | DLD-1, HT29 (colon cancer) | G1/G0 phase arrest | Downregulation of FOXA2 mRNA | nih.gov |

| DTPEP (piperidine derivative) | MDA-MB-231, MCF-7 (breast cancer) | G0/G1 phase arrest | Not specified | nih.gov |

Anti-parasitic Activity of Piperidine Derivatives

The piperidine nucleus is a key structural element in a variety of compounds exhibiting potent activity against several parasitic protozoa and nematodes. nih.gov Research has identified numerous piperidine derivatives effective against parasites responsible for major global health issues, including malaria, human African trypanosomiasis (sleeping sickness), Chagas' disease, leishmaniasis, and schistosomiasis. nih.govnih.gov

A series of 1,4-disubstituted piperidine derivatives demonstrated significant efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite causing malaria. nih.gov Similarly, a screening of 4-aminopiperidine (B84694) derivatives identified 29 compounds with selective activity against Trypanosoma brucei rhodesiense and 33 compounds active against a resistant P. falciparum strain. nih.gov One of the most potent compounds from this study, a tert-butoxycarbonyl-substituted derivative, showed an IC₅₀ value of 0.119 μM against T. b. rhodesiense. nih.gov

The antiparasitic activity extends to other organisms as well. Piplartine, an amide alkaloid containing a piperidine ring, has shown potent anthelmintic effects against the zoonotic nematode Angiostrongylus cantonensis, with greater efficacy than the standard drug albendazole. mdpi.com Furthermore, derivatives incorporating the piperazine ring, which is structurally related to piperidine, have demonstrated activity against Toxoplasma gondii and Schistosoma mansoni. acs.orgwellcomeopenresearch.org

| Compound Class/Derivative | Target Parasite | Activity (IC₅₀/EC₅₀) | Reference |

| 1,4-Disubstituted Piperidine (12a) | Plasmodium falciparum (W2) | 11.06 nM | nih.gov |

| 1,4-Disubstituted Piperidine (13b) | Plasmodium falciparum (3D7) | 4.19 nM | nih.gov |

| 4-Aminopiperidine (1g) | Trypanosoma brucei rhodesiense | 0.12 μM | nih.gov |

| 4-Aminopiperidine Derivatives | Plasmodium falciparum (K1) | 0.17 - 5 μM | nih.gov |

| Piplartine | Angiostrongylus cantonensis (L1) | 8.3 μM | mdpi.com |

| Quinazolin-4(3H)-one-piperazine | Toxoplasma gondii | 5.94 - 102.2 μM | acs.org |

| Pyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Nanomolar range | mdpi.com |

Broader Pharmacological Spectrum of Piperidine Derivatives and Potential Targets

The structural versatility of the piperidine scaffold has enabled its incorporation into compounds targeting a wide range of biological systems, leading to potential therapies for inflammation, microbial and viral infections, neurodegenerative diseases like Alzheimer's, pain management, and hypertension. ijnrd.orgnih.govpjps.pk

Anti-inflammatory Activity Various piperidine derivatives have been evaluated for their anti-inflammatory properties. irjpms.com Studies have shown that piperidine-2,4,6-trione derivatives possess distinct anti-inflammatory activity. nih.gov The naturally occurring piperidine alkaloid, piperine, and its synthetic derivatives have also demonstrated significant anti-inflammatory and analgesic effects. nih.gov One mechanism of action observed for some piperidine derivatives is the inhibition of heat-induced albumin denaturation. irjpms.com

Antiviral Activity The piperidine ring is a component of certain molecules being investigated for antiviral effects. ijnrd.org For instance, a series of newly synthesized N-substituted piperidine derivatives showed efficacy against the influenza A/H1N1 virus in in vitro models. nih.govnih.gov The introduction of a fluorine atom into the structure of piperidine derivatives is one strategy being explored to enhance pharmacological properties, including antiviral activity. nih.gov

Antimicrobial Activity The piperidine moiety is found in many compounds with significant antimicrobial properties. biointerfaceresearch.com Derivatives have been synthesized that exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. biomedpharmajournal.orgresearchgate.netacademicjournals.orgresearchgate.net Specific examples include N'-alkyl-N-(2-aminoethyl)piperidines, which are active against bacteria implicated in dental plaque, and piperidine-substituted triazine derivatives, which have shown potent antimicrobial effects. nih.govresearchgate.net

Anti-Alzheimer Activity Piperidine is a cornerstone scaffold in the development of drugs for Alzheimer's disease. nih.gov Its structure is central to approved medications like donepezil (B133215) and is featured in many investigational compounds targeting the inhibition of acetylcholinesterase (AChE) and other pathological pathways. ijnrd.orgnih.govmui.ac.ir

Acetylcholinesterase (AChE) Inhibition : A novel series of benzamide (B126) derivatives featuring a piperidine core was synthesized, with one compound (5d ) demonstrating a potent AChE inhibitory activity (IC₅₀ = 13 nM), which was superior to the reference drug donepezil in the reported study. mui.ac.irnih.gov Other research on benzimidazole-based piperidine hybrids also confirmed AChE inhibitory potential. mdpi.com

O-GlcNAcase (OGA) Inhibition : A different therapeutic approach involves inhibiting the enzyme O-GlcNAcase (OGA) to modulate tau protein phosphorylation. A series of 4-(arylethynyl)piperidine derivatives were developed as highly potent OGA inhibitors, with a lead compound (81 ) showing an IC₅₀ of 4.93 nM and reducing tau phosphorylation in a cellular model. acs.org

| Derivative Class | Target | Potency (IC₅₀) | Reference |

| Benzamide-piperidine (5d) | Acetylcholinesterase (AChE) | 13 nM | mui.ac.irnih.gov |

| 4-(Arylethynyl)piperidine (81) | O-GlcNAcase (OGA) | 4.93 nM | acs.org |

| Benzimidazole-piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | mdpi.com |

Analgesic Activity The piperidine scaffold is fundamental to the field of analgesia, most notably as an essential component of morphine and related opioids. tandfonline.com Synthetic efforts have produced numerous piperidine derivatives with significant pain-relieving properties. pjps.pknih.gov A series of novel 4-amino methyl piperidine derivatives showed excellent analgesic activity, with the effects being linked to interaction with the μ-opioid receptor. tandfonline.com Other studies on alkyl piperidine derivatives confirmed their potential as potent analgesics. pjps.pknih.govnih.gov

Renin Inhibition Piperidine derivatives have emerged as a novel class of nonpeptidomimetic inhibitors of renin, a key enzyme in the regulation of blood pressure. nih.govmdc-berlin.de High-throughput screening campaigns identified a 3,4-disubstituted piperidine as a promising lead structure. nih.govnih.gov Subsequent optimization of this scaffold led to the development of derivatives with picomolar affinity for the renin active site. nih.gov Structural studies revealed that these inhibitors induce significant conformational changes upon binding to the enzyme, highlighting a novel paradigm for the inhibition of monomeric aspartic proteinases. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1 1 Naphthylsulfonyl Piperidine and Its Analogues

Impact of Substitutions on the Naphthyl and Piperidine (B6355638) Ring Systems on Biological Activity

The biological activity of 1-(1-Naphthylsulfonyl)piperidine analogues is profoundly influenced by the nature and position of substituents on both the naphthyl and piperidine rings. These modifications can alter the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

Systematic studies on related chemical series have demonstrated that substitutions on aromatic rings, such as the naphthyl group, are a key determinant of activity. For instance, in a series of sulfonamides incorporating a piperidine moiety, the presence and position of halogen atoms on an aryl ring were found to strongly influence the inhibitory activity and selectivity against carbonic anhydrase isoforms. The introduction of a chlorine atom at different positions on the aromatic ring resulted in significant variations in potency against different isoforms mdpi.com. Specifically, a 2-chloro substituent led to high activity against hCA-II, IX, and XII, while moving the chlorine to the 3-position maintained hCA-II activity but decreased it for other isoforms mdpi.com. This highlights the sensitivity of the binding pocket to the precise location of substituents. Similarly, the replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring in other molecular scaffolds has been shown to either abolish or restore biological activity, underscoring the importance of the bicyclic aromatic system for target interaction westernsydney.edu.au.

On the other hand, modifications to the piperidine ring also play a crucial role in modulating biological effects. In studies of piperidine derivatives targeting various receptors and enzymes, the introduction of substituents on the piperidine ring has been shown to be a critical factor for affinity and selectivity. For example, in a series of histamine (B1213489) H3 receptor ligands, the piperidine moiety itself was identified as a key structural element for activity at the sigma-1 receptor nih.govnih.gov. Further functionalization of the piperidine ring, such as the nature of an acid chain bonded to it, has been found to be a key feature for maintaining in vivo duration of action researchgate.net. The addition of methyl or dimethyl groups to the piperidine ring in N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives served as a successful probe to explore sigma-subtype affinities and selectivities nih.gov.

The interplay between substitutions on both ring systems is therefore a central theme in the SAR of this compound class.

Table 1: Impact of Ring Substitutions on Biological Activity

| Scaffold | Ring System | Substitution | Effect on Biological Activity |

|---|---|---|---|

| Arylsulfonylpiperidines | Aryl Ring | 2-Chloro | High activity against hCA-II, IX, XII mdpi.com |

| Arylsulfonylpiperidines | Aryl Ring | 3-Chloro | Maintained hCA-II activity, decreased for others mdpi.com |

| Naphthalenyl-triazines | Naphthyl Ring | Replacement with Benzene | Abolished inhibitory effects on ENT1 and ENT2 westernsydney.edu.au |

| Piperidine Derivatives | Piperidine Ring | Presence of Piperidine | Critical for dual H3/σ1 receptor activity nih.govnih.gov |

Influence of Sulfonamide Linker Modifications on Compound Activity

While direct studies on modifying the sulfonamide linker of this compound are not extensively documented in the provided context, research on analogous sulfonamide-containing compounds provides valuable insights. The sulfonamide group is a well-established pharmacophoric feature in a multitude of drugs, primarily due to its ability to act as a hydrogen bond donor and acceptor. In many instances, the sulfonamide moiety is crucial for anchoring the ligand to the active site of an enzyme, often through interactions with key amino acid residues and a metal ion cofactor, as seen in carbonic anhydrase inhibitors mdpi.com.

The geometry and electronic properties of the sulfonamide linker can be modulated by introducing substituents on the nitrogen atom or by replacing the sulfur atom with other groups, though the latter is a less common strategy for maintaining sulfonamide-like properties. Such changes can alter the pKa of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to form critical hydrogen bonds.

Pharmacophore Analysis and Design Principles for Optimized Activity

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect nih.govnih.gov. For this compound and its analogues, a pharmacophore model would typically be derived from a set of active compounds, identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers nih.gov.

Based on the SAR data from related series, a putative pharmacophore for this class of compounds would likely include:

A hydrophobic aromatic feature: corresponding to the naphthyl ring, which is often involved in π-π stacking or hydrophobic interactions within the binding pocket.

A hydrogen bond acceptor: located on the sulfonamide group (the sulfonyl oxygens).

A hydrogen bond donor: the sulfonamide N-H group in secondary sulfonamides, or potentially other functionalities added to the scaffold.

A basic nitrogen center: within the piperidine ring, which can be protonated at physiological pH and form ionic interactions.

The design of new, optimized analogues would then involve creating novel structures that conform to this pharmacophore model while also considering desirable physicochemical properties like solubility and metabolic stability. This approach moves beyond simple trial-and-error substitution and allows for a more rational and efficient drug discovery process.

Correlation between Specific Structural Features and Target Selectivity Profiles

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For this compound analogues, specific structural features can be correlated with their selectivity profiles.

The substitution pattern on the naphthyl ring can be a key determinant of selectivity. As seen in related compound series, even minor changes in the position of a substituent on an aromatic ring can dramatically alter the selectivity profile. For example, the differential effects of 2-chloro versus 3-chloro substitution on carbonic anhydrase isoform selectivity highlight this principle mdpi.com. The larger and more sterically demanding naphthyl ring, compared to a simple phenyl ring, offers more opportunities for substitutions that can exploit subtle differences between the binding sites of related targets.

Similarly, the substitution pattern on the piperidine ring can fine-tune selectivity. In the context of sigma receptor ligands, the presence and positioning of methyl groups on the piperidine ring of naphthalenylalkyl derivatives were instrumental in achieving selectivity between σ1 and σ2 receptor subtypes nih.gov. This suggests that the piperidine moiety and its substituents are likely interacting with a region of the target protein that varies between different receptor subtypes.

Furthermore, the nature of the linker can also influence selectivity. While the sulfonamide group is a common feature, its rigidity and the vector it projects the two ring systems in can be critical. Altering the linker could change the relative orientation of the naphthyl and piperidine moieties, thereby favoring binding to one target over another. In a study of histamine H3 receptor ligands, the replacement of a piperidine ring with a piperazine (B1678402) ring led to a dramatic shift in affinity for the sigma-1 receptor, demonstrating how the core heterocyclic structure is a major driver of selectivity nih.govnih.gov.

Table 2: Correlation of Structural Features with Target Selectivity

| Structural Feature | Modification | Impact on Selectivity |

|---|---|---|

| Aromatic Ring Substitution | Positional Isomers (e.g., 2- vs 3-chloro) | Altered selectivity for carbonic anhydrase isoforms mdpi.com |

| Piperidine Ring Substitution | Methyl/Dimethyl Groups | Modulated selectivity between σ1 and σ2 receptor subtypes nih.gov |

Advanced Medicinal Chemistry Applications and Rational Drug Design Strategies

Rational Drug Design Approaches for Naphthylsulfonylpiperidine-Based Agents

Rational drug design leverages the three-dimensional structure of biological targets to create specific and potent inhibitors. For agents based on the 1-(1-Naphthylsulfonyl)piperidine scaffold, this approach involves computational and structure-based methods to refine the molecule's interaction with the active site of a target protein, such as an enzyme or receptor. researchgate.net

Molecular docking studies are a cornerstone of this process, predicting how derivatives of the scaffold will bind to a target. nih.govnih.gov For example, in the design of enzyme inhibitors, the bulky naphthyl group can be positioned to occupy a large hydrophobic pocket within the enzyme's active site, while the piperidine (B6355638) ring can be modified to form specific hydrogen bonds or other interactions with nearby amino acid residues. tubitak.gov.tr The sulfonyl group itself can act as a hydrogen bond acceptor, further anchoring the molecule.

Structure-activity relationship (SAR) studies are conducted in parallel to guide these modifications. collaborativedrug.com SAR analysis systematically alters parts of the scaffold and measures the resulting change in biological activity. This iterative process of design, synthesis, and testing helps to build a comprehensive understanding of which molecular features are critical for the desired effect. patsnap.com For instance, modifying the piperidine ring with different substituents or altering the substitution pattern on the naphthyl ring can dramatically influence potency and selectivity. researchgate.netnih.gov The goal is to enhance the compound's affinity for its target while minimizing off-target effects. patsnap.com

The table below illustrates typical data generated during an SAR study for a series of Naphthylsulfonylpiperidine derivatives targeting a hypothetical enzyme.

| Compound ID | R-Group on Piperidine Ring | Naphthyl Ring Substitution | Target Enzyme Inhibition (IC₅₀, nM) |

| NSP-001 | -H | None | 520 |

| NSP-002 | 4-hydroxy | None | 150 |

| NSP-003 | 4-fluoro | None | 175 |

| NSP-004 | 4-hydroxy | 6-methoxy | 85 |

| NSP-005 | 4-hydroxy | 6-chloro | 92 |

These studies reveal that adding a hydroxyl group at the 4-position of the piperidine ring significantly improves potency, likely by forming a key hydrogen bond. Further substitution on the naphthyl ring can provide additional gains in affinity. researchgate.net This systematic approach allows medicinal chemists to rationally evolve a basic scaffold into a highly optimized drug candidate. researchgate.net

High-Throughput Screening and Lead Optimization Methodologies

The journey of a drug often begins with the identification of a "hit" compound from a large chemical library, a process facilitated by high-throughput screening (HTS). basicmedicalkey.com HTS allows for the rapid, automated testing of tens of thousands of compounds against a specific biological target. basicmedicalkey.comnih.gov The this compound scaffold may be identified as a hit in such a screen due to its inherent ability to bind to certain classes of proteins. ontosight.ai

Once a hit is identified, it becomes a "lead" compound, which then enters the lead optimization phase. biobide.com This critical stage in drug discovery aims to transform the initial, often modestly potent and non-specific, lead into a viable drug candidate with improved efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability). patsnap.comresearchgate.net

Lead optimization is an iterative cycle involving several key strategies:

Analog Synthesis: Chemists synthesize a focused library of analogs based on the lead structure. For the this compound scaffold, this would involve creating variations of both the piperidine and naphthyl rings. tubitak.gov.tr

Structure-Activity Relationship (SAR) Expansion: The newly synthesized analogs are tested to expand on the initial SAR data. This helps to map out the chemical space around the lead compound, identifying which modifications enhance activity and which are detrimental. collaborativedrug.com

Computational Modeling: As more data becomes available, computational models like Quantitative Structure-Activity Relationship (QSAR) can be developed to predict the activity of yet-unsynthesized compounds, prioritizing synthetic efforts. patsnap.com

Property-Based Design: Optimization is not solely focused on potency. Modifications are also made to improve absorption, distribution, metabolism, and excretion (ADME) properties, a process often referred to as "pharmacokinetic optimization." patsnap.com For example, a modification might be made to reduce metabolic breakdown by the liver or to improve oral bioavailability. nih.gov

The following table demonstrates a hypothetical lead optimization workflow starting from an initial HTS hit.

| Stage | Compound | Modification from Previous Step | Potency (IC₅₀) | Key Outcome |

| HTS Hit | HTS-1 | - | 12 µM | Initial identification of the scaffold. |

| Lead Generation | Lead-A | Added 4-OH to piperidine ring | 1.5 µM | 8-fold potency increase, confirmed key interaction. |

| Optimization 1 | Opt-1B | Replaced piperidine with pyrrolidine (B122466) | 8.9 µM | Confirmed piperidine ring is optimal for this target. |

| Optimization 2 | Opt-2C | Added 6-methoxy to naphthyl ring | 0.4 µM | ~4-fold potency increase, explored hydrophobic pocket. |

| Pre-clinical Candidate | PC-1 | Added polar group to naphthyl ring | 0.5 µM | Potency maintained, solubility significantly improved. |

This process systematically refines the molecule, balancing the need for high potency with the practical requirements for a successful therapeutic agent. nih.gov

Development and Application of the Chemical Compound as Research Probes and Tools

Beyond their potential as therapeutics, well-characterized molecules like this compound and its derivatives are invaluable as research probes. A chemical probe is a small molecule used to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. nih.gov

To be effective as a research probe, a compound should ideally possess several key attributes:

High Potency: The ability to elicit a biological response at low concentrations.

High Selectivity: The compound should interact strongly with its intended target but weakly or not at all with other proteins, even closely related ones.

Known Mechanism of Action: Researchers must understand how the probe interacts with its target (e.g., as a competitive inhibitor, an allosteric modulator). nih.gov

Cell Permeability: For studying intracellular processes, the probe must be able to cross the cell membrane.

Derivatives of the this compound scaffold have been developed as probes to investigate various biological questions. For example, a highly selective inhibitor of a particular enzyme can be used to block that enzyme's activity in cells or in vivo. By observing the resulting biological changes, scientists can deduce the enzyme's role in cellular signaling, metabolism, or disease progression.

The development of fluorescently-tagged versions of these probes allows for direct visualization of the target protein within cells using microscopy, providing spatial and temporal information about the protein's localization and dynamics. nih.gov These molecular tools are essential for target validation—confirming that modulating a specific protein has a desired therapeutic effect—which is a critical step before committing to a full-scale drug development program. nih.gov

Future Research Directions for 1 1 Naphthylsulfonyl Piperidine Research

Exploration of Novel Biological Targets for Therapeutic Intervention

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. Future research should aim to explore novel biological targets for 1-(1-Naphthylsulfonyl)piperidine and its analogs, moving beyond currently established activities. The structural diversity inherent in piperidine derivatives suggests a broad potential for interaction with various biological systems. mdpi.com

Key Research Areas:

Systematic Screening: A comprehensive screening of this compound derivatives against a wide panel of receptors, enzymes, and ion channels could uncover previously unknown biological activities.

Targeting Protein-Protein Interactions: Given the ability of piperidine-containing molecules to modulate protein-protein interactions, future studies could investigate the potential of this compound analogs to disrupt pathological protein complexes.

Focus on Neglected Diseases: Research efforts could be directed towards evaluating the efficacy of these compounds against targets relevant to neglected or rare diseases, where novel chemical matter is urgently needed.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To accelerate the discovery and optimization of this compound-based drug candidates, a synergistic approach combining computational modeling and advanced experimental techniques is essential. This integrated strategy can provide a deeper understanding of the compound's behavior at a molecular level.

Recommended Methodologies:

Computational Modeling:

Molecular Docking: To predict the binding modes and affinities of novel analogs with their biological targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex and elucidate the mechanism of interaction. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description of the electronic effects within the binding site.

Advanced Experimental Techniques:

High-Resolution Crystallography: To obtain detailed structural information of the ligand-protein complex, validating computational models.

Cryo-Electron Microscopy (Cryo-EM): For large and flexible protein targets that are not amenable to crystallization.

Surface Plasmon Resonance (SPR): To determine the kinetics of binding, including association and dissociation rates. rug.nl

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, providing a complete picture of the binding energetics.

Expansion of Synthetic Diversity for Enhanced Biological Profiles

The chemical space around the this compound core remains largely unexplored. A systematic expansion of the synthetic diversity is crucial for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Synthetic Expansion:

Modification of the Naphthyl Group: Introduction of various substituents on the naphthalene (B1677914) ring to probe the effect on binding affinity and selectivity.

Functionalization of the Piperidine Ring: Synthesis of derivatives with substituents at different positions of the piperidine ring to explore the structure-activity relationship (SAR).

Bioisosteric Replacement: Replacement of the sulfonyl group with other bioisosteric linkers to modulate the physicochemical properties of the compounds.

Stereoselective Synthesis: As stereochemistry often plays a critical role in biological activity, the development of stereoselective synthetic routes to access enantiomerically pure isomers is highly desirable. conicet.gov.ar

Deeper Mechanistic Investigations of Protein-Ligand Interactions and Biological Consequences

A thorough understanding of how this compound and its analogs interact with their biological targets and the subsequent cellular consequences is paramount for their rational development as therapeutic agents.

Key Areas for Mechanistic Studies:

Elucidation of Binding Modes: Utilizing techniques like X-ray crystallography and NMR spectroscopy to determine the precise binding orientation and key interactions within the active site.

Kinetic and Thermodynamic Profiling: Comprehensive analysis of the binding kinetics and thermodynamics to understand the driving forces behind the interaction. nih.gov

Cellular Target Engagement Assays: Development and application of assays to confirm that the compounds engage with their intended target in a cellular context.

Downstream Signaling Pathway Analysis: Investigating the effects of target modulation on downstream signaling pathways to understand the full biological consequences of the protein-ligand interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.